Gold(III) hydroxide

Description

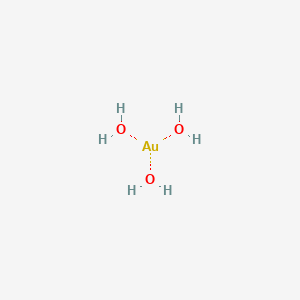

Structure

2D Structure

Propriétés

IUPAC Name |

gold;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYUERUQZXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061646 | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-52-2 | |

| Record name | Gold trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Gold Iii Hydroxide

Controlled Precipitation from Gold(III) Precursors

A common and well-documented method for synthesizing gold(III) hydroxide (B78521) involves the controlled precipitation from a gold(III) precursor, most notably chloroauric acid (HAuCl₄). wikipedia.orgwikipedia.org

Alkaline-Mediated Precipitation from Chloroauric Acid Solutions

The most conventional route to gold(III) hydroxide is through the neutralization of an aqueous solution of chloroauric acid with an alkali, such as sodium hydroxide (NaOH). wikipedia.org This reaction proceeds by the dropwise addition of the alkaline agent, leading to the formation of a dark yellow precipitate of this compound. goldrefiningforum.com The chemical equation for this reaction is:

HAuCl₄ + 4NaOH → Au(OH)₃ + 4NaCl + H₂O wikipedia.org

Similarly, bases like sodium carbonate (Na₂CO₃) can be used to precipitate what has been identified as Au(OH)₃ from chloroauric acid solutions. researchmap.jp

Optimization of pH and Reaction Conditions for Enhanced Yield and Purity

The pH of the reaction medium is a critical parameter that significantly influences the yield and purity of the resulting this compound. Studies have shown that maintaining a specific pH range is essential to prevent the decomposition of the desired product into gold(III) oxide (Au₂O₃).

The reaction conditions, including the rate of addition of the alkaline solution and the final pH, have a direct impact on the characteristics of the precipitate. For instance, rapid changes in pH can lead to the formation of colloidal gold, which is an undesired byproduct. rsc.org The concentration of reactants and the temperature of the reaction are also key factors that can be adjusted to optimize the synthesis. For example, adjusting the pH of a chloroauric acid solution to 6.6 with sodium hydroxide and heating to 85°C are specific conditions used in some gold nanoparticle synthesis protocols that proceed via a hydroxide intermediate. medchemexpress.com The optimization of pH is also crucial in green synthesis methods using plant extracts, where adjusting the pH with NaOH can control particle size and structure. araku.ac.irnih.gov

Table 1: Effect of pH on Gold Nanoparticle Synthesis from Gold(III) Precursors

| pH | Predominant Gold Species | Impact on Nanoparticle Formation |

| 5.0 - 5.5 | Au³⁺ | High concentration of Au³⁺ favors reduction and improves synthesis. mdpi.com |

| 6.0 | Mixture of Au³⁺ and AuOH₂⁺ | The presence of hydroxide complexes begins to compete. mdpi.com |

| 7.0 | Au(OH)₃ | Gold hydroxide becomes the dominant species. mdpi.com |

Strategies for Minimizing Colloidal Gold Formation during Precipitation

A significant challenge in the synthesis of this compound is the spontaneous decomposition into colloidal gold nanoparticles. rsc.org This is particularly prevalent in aqueous media, even at room temperature. rsc.org

Several strategies can be employed to minimize the formation of colloidal gold. One key approach is the careful control of the precipitation process to favor heterogeneous nucleation of this compound on a substrate rather than homogeneous nucleation of gold nanoparticles in the solution. rsc.org This can be achieved by controlling the rate of addition of the precipitating agent and maintaining optimal pH and temperature. The presence of certain ions, like chlorides, can also negatively affect the stability of gold nanoparticles, suggesting that their removal or the use of chloride-free precursors could be beneficial. researchgate.net The use of stabilizing agents is another effective method to prevent the agglomeration of particles and control their growth. conicet.gov.ar

Novel and Advanced Synthetic Approaches

In addition to traditional precipitation methods, researchers have explored novel and advanced techniques for the synthesis of this compound and its derivatives, often focusing on milder reaction conditions and greater control over the final product.

Low-Temperature and Aqueous-Phase Synthesis Techniques

Recent research has demonstrated that aqueous colloids of this compound can spontaneously decompose to form gold nanoparticles at temperatures above the freezing point of water. rsc.orgrsc.org This finding has opened up avenues for low-temperature synthesis protocols. For instance, a one-pot, one-step method has been developed to decorate silica (B1680970) spheres with gold nanoparticles by precipitating and decomposing this compound onto the silica surface in a wet medium, avoiding the need for high-temperature calcination. rsc.orgrsc.org These low-temperature methods are advantageous as they can prevent the encapsulation and morphological changes of nanoparticles that can occur during high-temperature treatments. rsc.org The synthesis can be performed under mild conditions, such as at temperatures of 60°C and 80°C in a neutral pH environment, using this compound as the precursor. researchgate.netjst.go.jpresearchgate.net

Role of Reducing and Stabilizing Agents in Controlled Formation (e.g., Triblock Copolymers, Glucose)

The controlled formation of gold-based nanomaterials often involves the use of reducing and stabilizing agents. These agents play a dual role: reducing the gold(III) precursor and preventing the agglomeration of the newly formed nanoparticles.

Triblock Copolymers: Non-toxic triblock copolymers, such as Pluronic®, have been successfully employed as both reducing and stabilizing agents in the synthesis of gold nanoparticles from this compound. researchgate.netjst.go.jpmdpi.comhbni.ac.in These polymers can self-assemble into micelles in aqueous solutions, creating a template for the controlled synthesis of nanoparticles. hbni.ac.in The structure of these copolymers, with both hydrophilic and hydrophobic blocks, allows them to adsorb onto the surface of the gold nanoparticles, providing colloidal stability. mdpi.comresearchgate.net The synthesis can be carried out under mild conditions (e.g., pH ~7, 60-80°C), yielding gold nanoparticles of controlled size. researchgate.netjst.go.jpresearchgate.net The morphology of the resulting nanocrystals can be influenced by the concentration of the copolymer and the pH of the solution. nih.gov

Glucose: D-glucose is another agent that can act as a reducing agent in the formation of gold nanoparticles from a gold(III) precursor. nih.govsciforum.net In an alkaline environment, typically created by the addition of sodium hydroxide (NaOH), glucose is oxidized to gluconic acid, which in turn reduces Au³⁺ ions to metallic gold (Au⁰). nih.govplos.org Glucose can also act as a capping agent, binding to the surface of the gold nanoparticles through hydrogen bonding of its hydroxyl groups, thus providing stability. plos.orgresearchgate.net This method allows for the synthesis of gold nanoparticles at room temperature. plos.org

Co-precipitation Methods for Supported Catalyst Preparation

Co-precipitation is a widely utilized technique for the synthesis of supported gold catalysts, where this compound is precipitated simultaneously with a support precursor, typically a metal salt. This method is effective for preparing highly dispersed gold nanoparticles on various metal oxide supports.

The general procedure involves preparing an aqueous solution containing a gold precursor, such as tetrachloroauric acid (HAuCl₄), and a water-soluble salt of the support material, often a nitrate. mdpi.com This mixed solution is then added to an alkaline solution, inducing the simultaneous precipitation of this compound and the support's hydroxide or carbonate. mdpi.comfrontiersin.org Common precipitating agents include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or ammonium (B1175870) carbonate. mdpi.com The use of carbonates is often favored as they help to stabilize the pH during precipitation. mdpi.com The resulting precipitate is aged, washed thoroughly to remove any remaining ions like chlorides, dried, and then calcined at elevated temperatures. mdpi.comrsc.org Calcination decomposes the this compound to form metallic gold nanoparticles supported on the metal oxide. rsc.org

This technique is applicable to a range of transition metal oxides, including iron(III) oxide (Fe₂O₃), as well as aluminum and magnesium oxides. mdpi.com For instance, gold catalysts supported on α-Fe₂O₃ have been successfully prepared using this method, resulting in good dispersion of gold nanoparticles. mdpi.com In a typical synthesis of Au/Fe₂O₃, a solution of Fe(NO₃)₃ and HAuCl₄ is added to a sodium carbonate solution, with the pH adjusted to approximately 7-7.5. jkps.or.kr The resulting orange suspension is aged, filtered, and washed to remove chloride ions before further processing. jkps.or.kr Characterization of such catalysts has shown that gold can be present as both Au(III) and metallic Au, with the support consisting of a mixture of ferrihydrite and hematite. d-nb.info

A critical factor in the co-precipitation method is the control of pH, which should ideally be maintained in the range of 7 to 10 for efficient precipitation of this compound. mdpi.com Below this range, the precipitation may be incomplete, while at higher pH values, the soluble [Au(OH)₄]⁻ species can form, reducing the yield. mdpi.com

One of the main advantages of the co-precipitation method is its relative simplicity. However, a potential drawback is the risk of encapsulating the gold nanoparticles within the support material during calcination, which can decrease the catalytic activity. rsc.org The calcination step can also influence the morphology of the resulting gold nanoparticles. rsc.org

Alternative Deposition Methods for Supported Gold Nanoparticles (e.g., Anion/Cation Adsorption, Urea (B33335) Deposition)

Besides co-precipitation, several other methods are employed to deposit gold nanoparticles onto supports, each offering distinct advantages in controlling particle size, loading, and interaction with the support.

Anion/Cation Adsorption

The adsorption method relies on the electrostatic interaction between charged gold precursor species and the surface of the support material. The surface charge of the support is dependent on the pH of the solution and its isoelectric point (IEP). mdpi.com

Anion Adsorption: In this method, the pH of the solution is adjusted to be below the IEP of the support, resulting in a positively charged surface. acs.orgnih.gov This allows for the electrostatic adsorption of negatively charged gold species, such as [AuCl₄]⁻ or chloro-hydroxy complexes like [Au(OH)nCl₄-n]⁻. acs.orgnih.govmdpi.com This technique has been used to prepare gold nanoparticles on supports like TiO₂. nih.gov However, anion adsorption can be a slow process, often requiring long contact times (e.g., ~16 hours), and may result in relatively low gold loadings. acs.orgnih.gov For instance, Au/TiO₂ catalysts prepared by anion adsorption showed a maximum gold loading of 1.5 wt% with an average particle size of around 4 nm. acs.orgresearchgate.net For supports with a low IEP, like SiO₂, the surface can be functionalized with amine groups to introduce positive charges, enabling the adsorption of AuCl₄⁻ anions. acs.orgnih.gov

Cation Adsorption: Conversely, if the pH is above the IEP of the support, the surface becomes negatively charged and can adsorb cationic gold complexes, such as [Au(en)₂]³⁺ (where 'en' is ethylenediamine). acs.orgresearchgate.netingentaconnect.com This method has been shown to produce small gold particles (around 2 nm) on TiO₂ with moderate contact times, although the gold loading may still be limited (e.g., up to 2 wt %). acs.orgresearchgate.net The preparation must often be conducted at room temperature to prevent the decomposition of the complex. capes.gov.br

Urea Deposition-Precipitation (DP Urea)

The deposition-precipitation with urea method is a highly effective technique for preparing supported gold catalysts with small particle sizes and high gold loadings. acs.orgresearchgate.net In this method, urea is used as the precipitating agent. mdpi.com When the temperature of the solution containing the gold precursor and the support is raised (typically to 80-90 °C), urea slowly hydrolyzes, leading to a gradual and homogeneous increase in the pH of the solution. mdpi.comresearchgate.net

This controlled change in pH induces the precipitation of a gold species onto the support surface. mdpi.comnih.gov Unlike in the deposition-precipitation with NaOH where this compound is the primary deposited species, the DP urea method results in the deposition of an amorphous compound containing gold, nitrogen, oxygen, and carbon, which arises from a reaction between the gold precursor and the decomposition products of urea. capes.gov.br A key advantage of the DP urea method is that it can achieve a near-total deposition of the gold from the solution onto the support. acs.orgresearchgate.net This allows for the preparation of catalysts with significantly higher gold loadings (e.g., up to 8 wt% on TiO₂) compared to methods like DP with NaOH or anion adsorption. acs.org The subsequent calcination of the material decomposes this precipitate to form small, well-dispersed metallic gold nanoparticles. capes.gov.brnih.gov The particle size can be controlled by varying parameters such as the duration of the deposition-precipitation step and the thermal treatment conditions. nih.gov

Structural Elucidation and Phase Identification Studies

Distinguishing Gold(III) Hydroxide (B78521) from Hydrous Gold(III) Oxide (Au₂O₃·nH₂O)

For many years, the precipitate derived from the hydrolysis of a gold(III) complex ion, such as [AuCl₄]⁻, in an alkaline medium was generally referred to as "gold(III) hydroxide". researchgate.netresearchgate.net However, definitive evidence to confirm its exact composition as either Au(OH)₃ or Au₂O₃·nH₂O was lacking. researchgate.netresearchmap.jp

Recent and comprehensive investigations employing a suite of analytical techniques have provided clarity on this matter. Through the combined application of ¹⁹⁷Au Mössbauer spectroscopy, Au L₃-edge X-ray absorption (XA) spectroscopy, and thermogravimetry/differential thermal analysis (TG/DTA), researchers have been able to estimate the composition of the precipitate. researchgate.netresearchmap.jp

Thermogravimetric and differential thermal analysis (TG/DTA) has been particularly insightful. When the gold solid sample is heated, it exhibits a two-step weight loss. researchmap.jp The first step, occurring around 310 K, corresponds to a dehydration reaction, and the second, at approximately 570 K, is due to the thermal decomposition of the resulting gold oxide to metallic gold. researchmap.jp The observed weight loss percentages in these steps are consistent with the theoretical values for the decomposition of Au(OH)₃, first to Au₂O₃ and then to Au. researchmap.jpchemequations.com This two-step decomposition process strongly supports the identification of the precipitate as this compound rather than a hydrous gold(III) oxide. researchmap.jp

Further studies have identified different forms of gold oxide, with a β-oxide being preferentially formed in alkaline solutions, which is identified as Au(OH)₃. acs.org This provides additional evidence for the existence of this compound as a distinct chemical entity under specific pH conditions. acs.org

Advanced Characterization Techniques for Amorphous Precipitates (e.g., X-ray Amorphous Nature)

The initial characterization of the gold precipitate using X-ray powder diffraction (XRD) reveals its amorphous nature. researchgate.netresearchmap.jp The XRD pattern of the solid sample shows broad diffraction peaks and lacks the sharp, defined peaks that would indicate a crystalline structure for either Au₂O₃ or metallic gold. researchmap.jp This "X-ray amorphous" characteristic signifies a lack of long-range atomic order. researchmap.jpscribd.com

While XRD analysis points to an amorphous structure, electron beam diffraction patterns from transmission electron microscopy (TEM) have suggested that the sample may possess some degree of short-range order or be slightly crystalline. researchmap.jp This has been hypothesized to be due to the potential dehydration and formation of crystalline Au₂O₃ under the high-vacuum conditions of the electron microscope. researchmap.jp

To probe the local atomic environment and oxidation state of gold in these amorphous precipitates, more advanced techniques like X-ray Absorption Spectroscopy (XAS) are employed. amazonaws.com X-ray Absorption Near Edge Structure (XANES) spectra of these samples can confirm the Au(III) oxidation state. amazonaws.com While it can be challenging to distinguish between Au(OH)₃ and Au₂O₃·nH₂O using only ¹⁹⁷Au Mössbauer spectroscopy and XA spectroscopy, these methods, when combined with other techniques, contribute to a more complete picture of the material's structure. researchmap.jp The use of multiple, complementary characterization techniques is therefore essential for accurately describing the nature of these amorphous gold precipitates. mdpi.com

Investigations into Nanoscale Morphology and Particle Diameter of Precipitates

Investigations using high-resolution transmission electron microscopy (HR-TEM) have been crucial in determining the morphology and size of the this compound precipitates at the nanoscale. researchmap.jp These studies reveal that the precipitate consists of spherical particles. researchmap.jpscribd.com

The particle diameter of these spherical precipitates has been measured to be approximately 9 nm. researchgate.netresearchmap.jp A size distribution analysis based on TEM images shows a relatively narrow distribution around this average diameter. researchmap.jp The nanoscale dimensions of these primary particles are a key characteristic of the precipitate formed under these conditions. researchmap.jpresearchgate.net

The following table summarizes the key findings from the characterization studies of this compound precipitates:

| Characterization Technique | Finding | Reference |

| TG/DTA | Two-step decomposition consistent with Au(OH)₃ → Au₂O₃ → Au | researchmap.jp |

| XRD | X-ray amorphous nature with broad diffraction peaks | researchgate.netresearchmap.jp |

| TEM | Spherical particle morphology | researchmap.jpscribd.com |

| TEM | Average particle diameter of approximately 9 nm | researchgate.netresearchmap.jp |

| ¹⁹⁷Au Mössbauer & XA Spectroscopy | Confirms Au(III) state but difficult to distinguish Au(OH)₃ from Au₂O₃·nH₂O alone | researchmap.jp |

Stability and Decomposition Pathways of Gold Iii Hydroxide

Thermal Decomposition Mechanisms to Gold(III) Oxide and Metallic Gold

The thermal decomposition of gold(III) hydroxide (B78521) is a multi-step process. When heated, it initially dehydrates to form gold(III) oxide (Au₂O₃). wikipedia.orgchemequations.com This dehydration reaction generally occurs at temperatures above 140°C. wikipedia.orghandwiki.org The balanced chemical equation for this process is:

2Au(OH)₃(s) → Au₂O₃(s) + 3H₂O(g) chemequations.comyou-iggy.comwebqc.org

Upon further heating, gold(III) oxide itself is unstable and decomposes into metallic gold and oxygen. stackexchange.com This subsequent decomposition typically happens at higher temperatures, often cited as being above 150°C to 300°C in a dry environment. researchgate.net Research indicates that the decomposition of Au(III) to metallic Au(0) occurs in a single step, without the formation of long-lived intermediate gold compounds like Au₂O or AuO. desy.de

The temperature at which 50% of the compound has decomposed (T₅₀%) is a key indicator of its thermal stability. Studies have shown that the T₅₀% for gold(III) oxide varies depending on its crystallinity and hydration level. For instance, strongly hydrated, amorphous gold(III) oxide has a T₅₀% of approximately 425 K, while the more ordered crystalline form has a higher T₅₀% of about 610 K. desy.de This suggests that increased order and lower hydration enhance thermal stability. desy.de

Spontaneous Decomposition in Aqueous and Wet Environments

In aqueous and wet environments, gold(III) hydroxide exhibits spontaneous decomposition, even at temperatures just above the freezing point of water. rsc.orgrsc.org This process leads to the formation of gold nanoparticles (AuNPs). rsc.orgrsc.org The decomposition in aqueous media is a redox reaction where gold(III) is reduced to metallic gold. researchgate.net

The instability of Au(OH)₃ in water is a key characteristic that distinguishes it from the more stable gold(III) oxide in aqueous systems. While Au₂O₃ is largely insoluble and less reactive in water, Au(OH)₃ readily decomposes. This property has been harnessed for the synthesis of gold nanoparticles and for decorating silica (B1680970) microparticles with these nanoparticles in a simple, one-pot method. rsc.orgrsc.org

Kinetic and Thermodynamic Studies of Decomposition Reactions

Kinetic studies on the thermal decomposition of gold(III) oxide, the product of Au(OH)₃ dehydration, have provided insights into the reaction's energetics. The activation energy for the evolution of oxygen from crystalline Au₂O₃ has been determined to be 204 kJ/mol. desy.de For a commercial, less ordered "Au₂O₃" sample, which likely contains hydrated species, the activation energy was found to be lower, at 165 kJ/mol. desy.de These values highlight the significant energy barrier to the decomposition of the gold-oxygen bonds. desy.de

Thermodynamic data for this compound and its decomposition products are crucial for understanding the spontaneity of these reactions. The standard Gibbs free energy of formation (ΔfG°) for precipitated crystalline Au(OH)₃ is reported as -316.92 kJ/mol. you-iggy.com

Interactive Data Table: Kinetic Parameters for the Thermal Decomposition of Gold(III) Oxide

| Sample Type | Activation Energy (kJ/mol) | Pre-exponential Factor (1st Order) | Pre-exponential Factor (2nd Order) |

| Crystalline Au₂O₃ | 204 desy.de | 8.08 × 10¹⁴ desy.de | 1.10 × 10¹³ desy.de |

| Commercial "Au₂O₃" | 165 desy.de | 5.70 × 10¹² desy.de | 7.75 × 10¹⁰ desy.de |

Influence of Environmental Factors on Decomposition Rate

Several environmental factors significantly influence the rate at which this compound decomposes.

Temperature: As discussed in the thermal decomposition section, temperature is a primary driver. In dry environments, decomposition to metallic gold generally requires temperatures above 300°C. researchgate.netrsc.org However, in aqueous environments, this process can occur at much lower temperatures, including room temperature. rsc.org Increasing the temperature in an aqueous setting can accelerate the formation of gold nanoparticles from Au(OH)₃. researchgate.net

Solvent Polarity: The polarity of the solvent medium affects the stability of Au(OH)₃. For instance, decomposition is reportedly accelerated in mixed acetone-water solvents.

pH: The pH of the aqueous solution plays a critical role in the stability and decomposition of this compound. Au(OH)₃ is known to be amphoteric, meaning it can react with both acids and bases. nih.govacs.org

In acidic solutions, Au(OH)₃ can dissolve.

At mildly alkaline pH, where Au(OH)₃ exists as a colloid, the formation of gold nanoparticles through decomposition is efficient. rsc.org

At higher pH values, Au(OH)₃ can redissolve to form the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, which can quench the formation of gold nanoparticles. rsc.org This is because the dissolution of Au(OH)₃ to form [Au(OH)₄]⁻ is favored as the pH rises. rsc.org Thermodynamic diagrams (Pourbaix diagrams) for the Au-Cl-H₂O system show that Au(OH)₃ is the stable solid phase in a specific range of pH and potential, while at higher pH, soluble aurate species like H₂AuO₃⁻ and HAuO₃²⁻ are formed. nih.govacs.org

Chemical Reactivity and Coordination Chemistry of Gold Iii Hydroxide

Acid-Base Properties and Aurate Formation

Gold(III) hydroxide (B78521) displays amphoteric behavior, reacting with both acids and bases. In acidic solutions, it dissolves to form gold(III) salts. For instance, it reacts with hydrochloric acid to produce chloroauric acid (HAuCl₄).

Conversely, in the presence of strong bases, gold(III) hydroxide acts as a weak acid, forming aurate salts. atomistry.comwikipedia.org The evaporation of its solution in aqueous potassium hydroxide yields yellow needles of potassium aurate (KAuO₂,·3H₂O). atomistry.com The resulting solution of this salt is strongly alkaline, which is consistent with the weak acidic nature of auric hydroxide. atomistry.com Aurates can also be prepared by fusing precipitated gold with sodium or barium peroxide, followed by extraction with water and subsequent treatment with an alkali. atomistry.com

Reactions with Nitrogenous Bases: Formation of Explosive Gold Compounds (e.g., Fulminating Gold)

A notable and hazardous reaction of this compound is its interaction with ammonia (B1221849) or ammonium (B1175870) salts to form "fulminating gold," a highly sensitive and explosive mixture of compounds. wikipedia.orghandwiki.orgwikipedia.org This substance, known since the 16th century, is not a single compound but a heterogeneous mixture of polymeric gold(III) complexes containing ammonia. wikipedia.orgstandingwellback.comresearchgate.net Its composition can vary depending on the preparation method. sciencemadness.org The explosive nature of fulminating gold is attributed to the instability of the gold-nitrogen bonds, which can decompose violently upon percussion, friction, or heating, releasing nitrogen gas and ammonia. sciencemadness.org The formation of this explosive material is a significant safety concern, and procedures involving the mixing of gold(III) compounds with ammonia require extreme caution. researchgate.netfrontiersin.org

Ligand Exchange and Complexation Chemistry

This compound is a valuable precursor for the synthesis of a wide array of gold(III) coordination complexes through ligand exchange and complexation reactions.

Pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, have been instrumental in stabilizing otherwise labile gold(III) species, including hydroxo complexes. nih.govcore.ac.uknih.gov The use of pincer ligands, such as (P^N^C) and (C^N^C) scaffolds, allows for the synthesis and characterization of bench-stable, monomeric gold(III)-hydroxo complexes. nih.govcore.ac.ukacs.org For example, the treatment of (P^N^C)gold(III)-chloride complexes with moist silver oxide yields the corresponding (P^N^C)gold(III)-hydroxo complexes. acs.orguzh.ch These complexes have been thoroughly characterized using techniques like NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction. uzh.ch X-ray diffraction analysis of one such complex revealed a short Au-O bond distance, indicating a strong bond, which contributes to the enhanced stability of the complex. uzh.ch

Gold(III)-hydroxo complexes, particularly those stabilized by pincer ligands, have demonstrated reactivity towards the activation of C-H and N-H bonds. core.ac.ukmdpi.com Computational studies on a Au(III)-OH complex have shown that the cleavage of C(sp³)–H and O-H bonds proceeds via a concerted proton-coupled electron transfer (cPCET) mechanism. nih.gov In this process, an electron is transferred from the substrate to the Au(III) center, while a proton is transferred to the oxygen atom of the hydroxide ligand. nih.gov This reactivity highlights the potential of Au(III)-OH complexes in oxidation catalysis. acs.org Furthermore, cyclometalated gold(III) hydroxides have been shown to react with weak acids like N-heterocycles to form new Au-N bonds. core.ac.uk

Gold(III)-hydroxide complexes serve as versatile synthons for the preparation of other important gold(III) species, such as hydrides and peroxides. core.ac.ukacs.org

Gold(III) Hydrides: Stable gold(III)-hydride complexes have been synthesized from their corresponding hydroxide precursors. nih.govcore.ac.ukacs.org A notable method involves the reaction of (P^N^C)gold(III)-hydroxo complexes with a mild hydride donor like pinacolborane (H-Bpin). acs.orguzh.ch This approach avoids the use of harsh reagents typically required for the synthesis of gold(III)-hydrides. acs.org The resulting gold(III)-hydrides exhibit remarkable stability and have been characterized by various spectroscopic methods and X-ray diffraction. uzh.ch These hydrides can, in turn, undergo further reactions, such as insertions with alkynes. acs.org

Gold(III) Peroxides: Gold(III)-hydroxide complexes are also precursors to gold(III) peroxide and hydroperoxide complexes. core.ac.uk The reaction of a cyclometalated this compound with hydrogen peroxide or tert-butyl hydroperoxide leads to the formation of the corresponding gold(III) hydroperoxide and tert-butyl peroxide complexes. core.ac.uk These peroxide complexes are of interest for their potential role in oxidation catalysis. core.ac.uk Interestingly, these gold(III) peroxides can be converted back to gold(III) hydrides through successive oxygen atom abstraction reactions mediated by phosphines. core.ac.ukrsc.org

Reactivity of Au(III)-OH Complexes towards C-H and N-H Bond Activation

Redox Chemistry and One-Electron Events at Gold(III) Centers

The redox chemistry of gold(III) is a significant aspect of its reactivity. Gold(III) complexes are generally considered strong oxidizing agents due to the high reduction potential of the Au(III)/Au(I) and Au(III)/Au(0) couples.

Computational studies have provided insights into one-electron events at gold(III) centers, particularly in the context of C-H and O-H bond activation by Au(III)-OH complexes. nih.gov The concerted proton-coupled electron transfer (cPCET) mechanism identified in these reactions suggests the possibility of one-electron chemistry at the gold center, a relatively underexplored area for this element. nih.gov The ability of Au(III)-OH complexes to participate in such one-electron transfer processes opens up new avenues for their application in catalysis. nih.govacs.org

Furthermore, the electrochemical behavior of gold(III) complexes, including hydroxo derivatives, has been investigated. researchgate.net Many gold(III) complexes with oxygen-containing ligands undergo an irreversible one-electron reduction process. researchgate.net The study of these redox events is crucial for understanding the mechanisms of gold-catalyzed reactions that involve changes in the oxidation state of the metal center. acs.org

Mechanistic Insights into Homolytic X-H Bond Cleavage (Proton-Coupled Electron Transfer vs. Hydrogen Atom Transfer)

The cleavage of X-H bonds (where X can be carbon, oxygen, or other atoms) by metal complexes is a fundamental process in many chemical transformations. In the context of this compound complexes, the mechanism of this cleavage has been a subject of detailed investigation, with a key focus on distinguishing between two primary pathways: Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT).

Proton-Coupled Electron Transfer (PCET) describes a concerted process where a proton and an electron are transferred simultaneously, but to different acceptor sites. nih.gov In the reaction of a Au(III)-OH complex with a substrate, this involves the transfer of an electron from the substrate directly to the gold(III) center, while the proton is transferred to the hydroxide ligand. nih.govresearchgate.net This results in the one-electron reduction of the gold center to Au(II) and the formation of a water molecule coordinated to the gold. nih.gov The PCET mechanism is characterized by the movement of the proton and electron as separate but simultaneous entities. nih.gov

Hydrogen Atom Transfer (HAT) , in contrast, involves the transfer of a proton and an electron together as a single hydrogen atom from the substrate to the gold complex. nih.govnih.gov

Computational studies on the oxidation of substrates like 1,4-cyclohexadiene (B1204751) (a C-H bond) and phenol (B47542) (an O-H bond) by a well-defined Au(III)-hydroxide complex have provided significant insights. nih.govresearchgate.netnih.gov These studies revealed that for both types of bonds, the initial cleavage step proceeds via a concerted PCET (cPCET) mechanism. nih.govresearchgate.net This is a noteworthy finding, as it highlights the ability of gold(III)-hydroxide complexes to participate in one-electron chemistry, a reactivity pattern that is less commonly associated with gold. nih.govresearchgate.net The formation of spin density on both the gold center and the substrate in the transition state confirms the operation of a PCET mechanism rather than a simple proton or hydride transfer. nih.gov

This mechanistic preference for PCET in Au(III)-OH complexes is distinct from that observed for analogous copper(III)-hydroxide complexes, which have been shown to react via HAT for C-H bonds and cPCET for O-H bonds. nih.govresearchgate.netnih.gov This underscores the importance of not directly extrapolating mechanistic concepts between different metal-hydroxide species. nih.govresearchgate.net

A charged Au(III)-OH complex has demonstrated the ability to cleave C-H and O-H bonds homolytically, leading to a one-electron reduction of the metal center. researchgate.net Conversely, a neutral Au(III)-OH complex can undergo oxygen atom transfer to phosphines, resulting in a two-electron reduction of the hydroxide proton to form a Au(III)-hydride, without altering the oxidation state of the gold metal. researchgate.net

The table below summarizes the key distinctions between the PCET and HAT mechanisms in the context of Au(III)-hydroxide reactivity.

| Feature | Proton-Coupled Electron Transfer (PCET) | Hydrogen Atom Transfer (HAT) |

| Particle Transfer | Proton and electron transfer simultaneously but to different sites. nih.govnih.gov | Proton and electron transfer together as a hydrogen atom. nih.gov |

| Gold Center | Undergoes one-electron reduction (Au(III) → Au(II)). nih.gov | Oxidation state change depends on the specific reaction. |

| Ligand Role | Hydroxide ligand acts as the proton acceptor. nih.govresearchgate.net | The entire complex acts as the hydrogen atom acceptor. |

| Evidence | Computational studies showing concerted electron transfer to Au and proton transfer to the hydroxide. nih.govresearchgate.net | Not the primary pathway observed for X-H cleavage by Au(III)-OH complexes in studied cases. nih.govresearchgate.net |

Oxygen Atom Transfer Reactions

Beyond bond cleavage, gold(III)-hydroxide complexes are also known to participate in oxygen atom transfer (OAT) reactions. nih.gov In this type of reaction, the oxygen atom of the hydroxide ligand is transferred to a substrate. nih.gov

A notable example is the reaction of a neutral pincer-stabilized gold(III)-hydroxide complex with phosphines. researchgate.netacs.org In this process, the oxygen atom is transferred from the gold hydroxide to the phosphine (B1218219), resulting in the formation of a phosphine oxide and a gold(III)-hydride complex. researchgate.netacs.org This transformation is significant because it represents a two-electron reduction of the hydroxide proton to form a hydride, while the formal oxidation state of the gold remains +3. nih.govresearchgate.net

The reactivity of gold(III) alkoxide complexes, which are structurally related to hydroxides, further illustrates the principles of OAT. For instance, the gold(III) methoxide (B1231860) complex, (C^N^C)AuOMe, reacts with tris(p-tolyl)phosphine to yield the corresponding gold(III)-methyl complex, (C^N^C)AuMe, and tris(p-tolyl)phosphine oxide. researchgate.net This reaction is energetically favorable and demonstrates the transfer of the oxygen atom from the methoxy (B1213986) group to the phosphine. researchgate.netacs.org

It is important to note that the steric environment around the gold center can influence the outcome of these reactions. A sterically encumbered pincer Au(III)-OH complex showed no reactivity with a series of phosphines, in contrast to less hindered analogues. researchgate.net This suggests that the accessibility of the gold and oxygen atoms is a critical factor for OAT to occur. researchgate.net

The table below provides a summary of key OAT reactions involving gold(III) complexes.

| Gold(III) Reactant | Substrate | Products | Key Observation |

| Neutral Au(III)-OH complex | Phosphine | Au(III)-H complex, Phosphine oxide | Two-electron reduction of the hydroxide proton. researchgate.net |

| (C^N^C)AuOMe | Tris(p-tolyl)phosphine | (C^N^C)AuMe, O=P(p-tol)₃ | Favorable O-abstraction from an alkoxide. researchgate.netacs.org |

| Sterically hindered Au(III)-OH | Phosphine | No reaction | Steric hindrance prevents OAT. researchgate.net |

Oxidative Addition of Csp²-X Bonds to Gold(I) to Form Gold(III) Complexes

The synthesis of gold(III) complexes can be achieved through the oxidative addition of Csp²-X bonds (where X is a halide like I or Br) to a gold(I) center. researchgate.netacs.org This reaction is a fundamental step in many gold-catalyzed cross-coupling reactions and represents a two-electron redox process, converting Au(I) to Au(III). rsc.org

Historically, the oxidative addition of C-X bonds to a single gold center was considered challenging. rsc.org However, research has shown that this transformation can be facilitated by using chelating ligands that position the Csp²-X bond in close proximity to the gold(I) atom. researchgate.netacs.orgrsc.org

For example, the use of rigid 8-halonaphthyl phosphine ligands allows for the intramolecular oxidative addition of Csp²-I and Csp²-Br bonds to a coordinated gold(I) center. researchgate.netacs.org This strategy provides straightforward access to stable (P,C)-cyclometalated gold(III) complexes. researchgate.netacs.org Similarly, (N,C)-cyclometalated Au(III) complexes have been generated through the oxidative addition of a Csp²-I bond. rsc.org

The reaction typically proceeds under relatively mild conditions. For instance, the reaction of 8-iodo naphthyl phosphine with AuI in dichloromethane (B109758) at room temperature leads to the ready oxidative addition of the C-I bond to form the cyclometalated gold(III) complex. acs.org NMR studies have shown the initial formation of the phosphine gold(I) complex, which then gradually and cleanly converts to the gold(III) product. acs.org

The use of hemilabile ligands, which can reversibly coordinate to the metal center, has also proven effective in promoting the oxidative addition of aryl iodides to gold(I), further expanding the scope of this methodology for developing catalytic redox processes. chemrxiv.orgcsic.es

The following table summarizes examples of oxidative addition reactions to form gold(III) complexes.

| Gold(I) Precursor/Ligand System | Substrate | Gold(III) Product | Key Feature |

| Au(I) with 8-halonaphthyl phosphine | Intramolecular Csp²-X (X=I, Br) | (P,C)-cyclometalated Au(III) complex | Chelation-assisted intramolecular oxidative addition. researchgate.netacs.org |

| AuI with 2-(2-iodophenyl)pyridine | Intramolecular Csp²-I | (N,C)-cyclometalated Au(III) complex | Formation of a stable N,C-chelated Au(III) species. rsc.org |

| Au(I) with hemilabile (P^N) ligands | Aryl iodides | Au(III) aryl complex | Ligand flexibility enables oxidative addition for catalysis. chemrxiv.org |

| Au(I) with hemilabile MIC^N ligands | Aryl iodides | Au(III) aryl complex | Mesoionic carbene ligands stabilize the resulting Au(III) species. csic.es |

Catalytic Applications and Mechanistic Elucidation of Gold Iii Hydroxide Derivatives

Precursor Role in the Synthesis of Supported Gold Catalysts

Gold(III) hydroxide (B78521) is a key starting material for creating supported gold catalysts, largely due to its favorable decomposition characteristics. handwiki.orgwikiwand.com Methods such as deposition-precipitation and co-precipitation leverage Au(OH)₃ to produce catalysts with high metal dispersion. mdpi.commdpi.com In the deposition-precipitation method, gold(III) hydroxide is precipitated from a gold precursor solution, like chloroauric acid (HAuCl₄), by adjusting the pH, onto a support material suspended in the solution. nih.gov The co-precipitation method involves the simultaneous precipitation of this compound and the hydroxide precursor of the support material. mdpi.commdpi.com Subsequent thermal treatment, or calcination, decomposes the this compound to form metallic gold nanoparticles anchored to the support. mdpi.comrsc.org The advantage of using Au(OH)₃ as a precursor is that its decomposition byproducts are typically water and oxygen, which are benign to the final catalyst structure. researchgate.net

The synthesis of highly dispersed, ultrafine gold nanoparticles is critical for achieving high catalytic activity. uc.edu this compound is instrumental in preparing these nanoparticles on a range of support materials.

Titanium Dioxide (TiO₂): TiO₂ is one of the most extensively studied supports for gold catalysts, particularly for CO oxidation. rsc.org The deposition-precipitation method using Au(OH)₃ is effective for preparing Au/TiO₂ catalysts. mdpi.com The process involves adjusting the pH of a chloroauric acid solution to precipitate Au(OH)₃ onto the TiO₂ surface, followed by calcination to yield gold nanoparticles with average diameters typically below 5 nm. uc.eduscirp.org

Metal Hydroxides/Oxides: Supports like iron(III) oxide (Fe₂O₃), cerium oxide (CeO₂), and cobalt oxide (Co₃O₄) are known as "active" or "reducible" supports. acs.orgwikipedia.org The co-precipitation technique is particularly well-suited for these materials, where this compound and the support's metal hydroxide (e.g., iron hydroxide) are precipitated together. mdpi.com This method fosters a strong interaction between the gold nanoparticles and the support, which can enhance catalytic performance. rsc.org Calcination of the mixed hydroxides results in small, embedded gold nanoparticles, typically 2-3 nm in size. mdpi.com

Activated Carbon (AC): Activated carbon is another effective support for gold nanoparticles. The immobilization of gold can be achieved by precipitating Au(OH)₃ onto the carbon surface. The surface chemistry of the activated carbon can be functionalized to improve the dispersion and stability of the gold particles. mdpi.com

The choice of preparation method significantly influences the final catalyst properties. For instance, conventional impregnation methods often produce larger, less active gold particles compared to deposition-precipitation or co-precipitation with a this compound precursor. mdpi.com

| Support Material | Typical Preparation Method | Resulting Au Particle Size | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | Deposition-Precipitation | < 5 nm | uc.eduscirp.org |

| Iron(III) Oxide (Fe₂O₃) | Co-Precipitation | 2-3 nm | mdpi.commdpi.com |

| Activated Carbon | Immobilization/Precipitation | Variable, depends on surface functionalization | mdpi.com |

The catalytic activity of supported gold nanoparticles is not an intrinsic property of gold alone but is profoundly influenced by the support material and the dispersion of the gold particles. uc.edursc.org

Support Material Selection: The choice of support can dramatically alter the catalyst's performance by affecting the electronic properties, shape, and stability of the gold nanoparticles. acs.orgwikipedia.orgnih.gov

Reducible vs. Irreducible Supports: Reducible transition metal oxides like TiO₂, Fe₂O₃, and CeO₂ often lead to catalysts with superior activity for oxidation reactions compared to irreducible supports like SiO₂ or Al₂O₃. acs.orgnih.gov This is attributed to the active role of the support in the catalytic cycle, for example, by facilitating oxygen adsorption and activation at the metal-support interface. researchgate.net

Electronic Effects: The support can cause charge transfer to or from the gold nanoparticles. acs.orgrsc.org For example, electron transfer from an F-center (oxygen vacancy) on a support like MgO to a gold particle can promote the activation of reactant molecules. acs.org This polarization of the gold cluster is a key factor in its catalytic activity. rsc.org

Structural Effects: The support influences the morphology and shape of the gold particles. wikipedia.orgrsc.org For instance, TiO₂ tends to promote the formation of round or hemispherical particles, which have a high density of low-coordinated edge and corner sites that are believed to be highly active. wikipedia.org

Particle Dispersion: High dispersion, which corresponds to smaller particle sizes and a greater number of active sites, is crucial for catalytic activity.

Size-Dependency: For many reactions, particularly CO oxidation, the catalytic activity of gold is exceptionally size-dependent, with a maximum activity observed for particles in the 2-5 nm range. uc.edunih.gov Larger particles are often catalytically inert. mdpi.com

Preparation Method's Role: Methods like deposition-precipitation and co-precipitation, which proceed via a this compound intermediate, are effective in achieving high dispersion and small particle sizes. mdpi.com Careful control over parameters like pH, temperature, and aging time during the precipitation of Au(OH)₃ is essential to prevent aggregation and ensure a narrow particle size distribution. mdpi.comacs.org

Design and Preparation of Ultrafine Gold Particles on Various Supports (e.g., TiO₂, Metal Hydroxides, Activated Carbon)

Oxidation Catalysis by Gold-Based Materials

Catalysts derived from this compound precursors excel in various oxidation reactions, often demonstrating high activity and selectivity at low temperatures.

The low-temperature oxidation of carbon monoxide (CO + ½O₂ → CO₂) is the most studied reaction in gold catalysis. acs.org Supported gold nanoparticles show exceptionally high activity for this reaction, even at temperatures as low as 200 K (−73 °C). scirp.orgnih.gov

Key Factors: The remarkable activity is linked to gold particles smaller than 5 nm supported on reducible metal oxides like TiO₂ and Fe₂O₃. uc.edumdpi.com The interface between the gold nanoparticle and the oxide support is widely considered to be the location of the active sites. scirp.orgnih.gov

Mechanism: The exact mechanism remains a subject of intense research, but it is generally accepted that both the gold nanoparticles and the support play active roles. rsc.orgcjcatal.com One proposed mechanism suggests that CO adsorbs on the gold nanoparticles while O₂ is activated at the perimeter of the gold-support interface. nih.govrsc.org The presence of surface hydroxyl groups on the support can also promote the reaction. rsc.org The debate continues as to whether the active gold species is metallic Au(0) or an oxidized Auδ+ species. acs.org

| Catalyst | Key Finding | Reference |

|---|---|---|

| Au/TiO₂ | One of the most active catalysts for low-temperature CO oxidation. Activity is highly dependent on Au particle size (~3 nm optimal). | acs.orgrsc.org |

| Au/Fe₂O₃ | High activity at low temperatures, attributed to small particle size and abundant hydroxyl groups on the iron oxide support. | rsc.orgacs.org |

| Au/MgO | Activity linked to electron transfer from oxygen vacancies (F-centers) in the MgO support to the gold particles. | acs.org |

| Au/Planar SiO₂ | Operando studies show the gold nanoparticle shape changes during the reaction to maximize perimeter sites, supporting a dual-site mechanism. | rsc.org |

Supported gold catalysts are effective for the selective oxidation of alcohols to the corresponding aldehydes and ketones, a crucial transformation in fine chemical synthesis. mdpi.com

Selective Oxidation: Gold catalysts often exhibit high selectivity, minimizing over-oxidation to carboxylic acids. For example, Au-Pd nanoparticles supported on mesoporous silica (B1680970) (SBA-15) have shown high activity and selectivity for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. mdpi.com

Role of Support and Precursors: The preparation method, often involving precursors like this compound, and the nature of the support are critical. The use of a base is often required to facilitate the reaction. mdpi.com The deposition-precipitation method is commonly employed to synthesize these catalysts. nih.gov

The water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂) is a vital industrial process for producing high-purity hydrogen and adjusting the CO/H₂ ratio in syngas. Supported gold catalysts have demonstrated significant activity for the WGS reaction, particularly at low temperatures. wikipedia.orgacs.org

Catalyst Systems: Gold nanoparticles supported on reducible oxides like CeO₂ and TiO₂ are among the most effective catalysts. acs.org The gold-support interface is believed to play a critical role in the reaction mechanism. nih.gov

Mechanism and Support Role: The support is not merely an inert carrier but actively participates in the reaction, for instance, by facilitating the dissociation of water. Tabakova et al. reported that the presence of gold on an iron oxide support enhanced the formation of a nonstoichiometric γ-Fe₂O₃ phase that was highly active for the WGS reaction. acs.org The ability to prepare catalysts with specific support phases and highly dispersed gold, often starting from this compound precursors, is key to achieving high performance. nih.gov

Oxidation of Alcohols to Aldehydes and Ketones

Advanced Mechanistic Investigations in Gold Catalysis

Advanced mechanistic studies are crucial for understanding and optimizing the catalytic activity of this compound and its derivatives. These investigations delve into the fundamental factors that govern reaction rates, the pathways of electron movement, and the physical and electronic characteristics of the catalyst itself.

Role of Hydroxyl Groups and pH in Promoting Reaction Rates

The presence and concentration of hydroxyl groups, as well as the pH of the reaction medium, play a pivotal role in promoting the rates of oxidation reactions catalyzed by gold. Supported gold nanoparticles show exceptional catalytic activity for the oxidation of substances like carbon monoxide and alcohols at moderate temperatures, a phenomenon significantly enhanced by hydroxyl groups. researchgate.netnih.gov

In aqueous solutions, an increase in pH leads to a higher concentration of hydroxyl ions (OH⁻), which can act as an external source of hydroxyl groups. researchgate.netnih.govacs.org This increased availability of hydroxyl groups substantially boosts the rate of oxidation reactions. researchgate.netnih.govacs.org For instance, during the oxidation of carbon monoxide in water, a higher pH provides more hydroxyls to react directly with CO, forming a COOH intermediate that subsequently decomposes to CO₂. researchgate.netnih.gov This principle also applies to alcohol oxidation in aqueous media, where an alkaline environment enhances catalytic activity. researchgate.netnih.govacs.org

The significance of the support material diminishes in aqueous phase reactions at high pH because the hydroxyl groups are supplied by the reaction medium rather than being confined to the gold-support interface. researchgate.netnih.govacs.org This effect is so pronounced that even bulk gold powder, typically inert, becomes an active oxidation catalyst in alkaline water. researchgate.netnih.govacs.org The mechanism of water splitting on gold oxide surfaces is also pH-dependent. Under acidic conditions, proton and electron transfers are coupled, whereas they become decoupled in alkaline environments. acs.org The surface of gold can feature different oxides depending on the pH, with α-oxide forming in low-pH regions and a deprotonated form of Au(OH)₃ in high-pH regions, each mediating different oxygen evolution reaction (OER) mechanisms. acs.org

The following table summarizes the effect of pH on the catalytic activity of gold in oxidation reactions.

| pH Level | Source of Hydroxyl Groups | Effect on Reaction Rate |

| Low pH | Support surface, water | Moderate |

| High pH | External medium (increased OH⁻) | Significantly promoted |

Understanding Electron Transfer Pathways and Active Site Characteristics

The catalytic process in gold catalysis is fundamentally governed by the transfer of electrons between the catalyst and the substrate. Understanding these electron transfer pathways and the nature of the active sites is key to elucidating the reaction mechanism.

In many catalytic oxidations over gold, the role of molecular oxygen is to remove electrons from the gold surface that are deposited during the oxidation of the substrate, thereby maintaining the electroneutrality of the catalyst. researchgate.netnih.govacs.org This process is analogous to electrochemical oxidation reactions on gold electrodes. researchgate.netnih.govacs.org The transfer of electrons can occur through two primary mechanisms: direct electron transfer (DET) and mediated electron transfer (MET). researchgate.netfrontiersin.org In DET, electrons move directly from the enzyme's active site to the electrode surface, a process that is highly dependent on the orientation and distance between the two. frontiersin.org In MET, an electron shuttle or mediator facilitates the electron transport. researchgate.net

The active sites in gold catalysis are often characterized by gold atoms with low coordination numbers, such as those found at the corners, edges, and step-edges of nanoparticles. acs.org The electronic structure of the gold species at these sites is critical. While metallic gold (Au⁰) is often considered the active species, oxidized gold species such as Au⁺ and Au³⁺ have also been reported to be highly active, particularly in reactions like CO oxidation. mdpi.com In some instances, a concerted proton-coupled electron transfer (cPCET) mechanism has been proposed, where the proton and electron move simultaneously but separately, leading to the reduction of a gold(III) center to gold(II). rsc.org The active site can also involve the support material, with the interface between the gold nanoparticle and the support playing a crucial role, especially in gas-phase reactions. researchgate.netnih.gov

Research has identified different surface structures on gold that act as active sites depending on the pH. For example, in the oxygen evolution reaction, an α-oxide is thought to mediate the reaction via proton-coupled electron-transfer steps, while a deprotonated form of Au(OH)₃ facilitates a pathway where electron and proton transfer are decoupled. acs.org

Influence of Gold Particle Size, Shape, and Electronic Structure on Catalytic Performance

The catalytic performance of gold is profoundly influenced by the physical and electronic properties of the gold particles, including their size, shape, and electronic structure.

Particle Size: A striking feature of gold catalysis is the strong dependence of its activity on particle size. stanford.edumdpi.com Generally, gold nanoparticles with diameters smaller than 5 nm, and particularly below 3 nm, exhibit significantly higher catalytic activity compared to bulk gold. stanford.edu This is attributed to the increased surface-area-to-volume ratio and the higher fraction of low-coordination gold atoms (at edges and corners) on smaller particles. acs.orgrsc.org For instance, in the oxidation of 5-(hydroxymethyl)furfural (HMF), smaller gold particles (around 2.1 nm) were found to be highly active for the oxidation of the aldehyde group. mdpi.com Similarly, in CO oxidation, gold nanoparticles in the 2-3 nm range are often found to be optimal. acs.org

Particle Shape: The shape of gold nanoparticles also dictates the types of crystal facets exposed, which in turn affects their catalytic properties. rsc.org Different facets can have different reactivities and affinities for reactant molecules. For example, in CO oxidation, it has been observed that a higher proportion of (110) facet sites can be beneficial for the catalytic reaction. rsc.org

Electronic Structure: The electronic properties of gold nanoparticles are intrinsically linked to their size and interaction with the support material. stanford.edu As particle size decreases, the d-band of gold becomes more reactive, which can enhance the adsorption and activation of reactant molecules. stanford.edu Smaller particles tend to have a higher d electron count. stanford.edu While the support can influence the electronic structure, the particle size effect often dominates. stanford.edu The interaction with the support can, however, lead to charge transfer, creating oxidized gold species (Auδ+) that can act as active sites. mdpi.com The chemical and geometric environment around the gold atoms can be tuned by ligands, which can modify the active sites and enhance catalytic performance. rsc.org

The table below illustrates the relationship between gold particle size and catalytic activity for specific reactions.

| Reaction | Optimal Particle Size | Key Findings |

| CO Oxidation | 2-3 nm acs.org | Activity is highly size-dependent, with smaller particles showing higher turnover frequencies. acs.orgstanford.edu |

| HMF Oxidation | ~2.1 nm (for aldehyde oxidation) mdpi.com | Smaller particles are more active for aldehyde oxidation, while slightly larger particles favor alcohol oxidation. mdpi.com |

| Propylene Epoxidation | <10 nm rsc.org | Smaller nanoparticles exhibit enhanced catalytic activity and selectivity. rsc.org |

Application in Green Chemistry and Sustainable Catalytic Processes

This compound and its derivatives are gaining prominence in the field of green chemistry due to their potential to catalyze reactions under mild conditions, with high selectivity, and in environmentally benign solvents like water. acs.orgacs.org The use of gold catalysts aligns with the principles of sustainable chemistry, which aim to reduce energy consumption, minimize waste, and utilize renewable feedstocks. acs.orgrsc.org

Gold nanoparticles, often supported on various materials, have proven to be effective catalysts for a range of selective oxidation and reduction reactions that are central to producing fine chemicals and pharmaceuticals. acs.orgnih.govresearchgate.net A key advantage is their ability to use molecular oxygen or air as the primary oxidant, which is an environmentally friendly and cost-effective alternative to conventional stoichiometric oxidants. researchgate.net Furthermore, many gold-catalyzed reactions can be performed at room temperature, reducing the energy input required for the process. researchgate.net

The application of gold catalysts in the conversion of biomass-derived molecules into valuable chemicals is a significant area of research in sustainable chemistry. rsc.org For example, the selective oxidation of glycerol, a byproduct of biodiesel production, to valuable chemicals like glyceric acid can be efficiently catalyzed by supported gold nanoparticles. rsc.org

Mild Reaction Conditions: Often proceeds at low temperatures and pressures. nih.gov

High Selectivity: Reduces the formation of unwanted byproducts. acs.orgacs.org

Use of Green Oxidants: Employs O₂ or air instead of hazardous reagents. researchgate.net

Aqueous Media: Many reactions can be performed in water, a green solvent. acs.org

Biomass Conversion: Enables the use of renewable feedstocks. rsc.org

Heterogeneous Catalysis: Allows for easy catalyst recovery and recycling. researchgate.netnih.gov

The ongoing research into ligand-assisted gold catalysis further aims to enhance catalyst efficiency, allowing for transformations at very low catalyst loadings (ppm levels), which is a key goal for sustainable chemical production. acs.org

Nanomaterials Synthesis and Engineering Derived from Gold Iii Hydroxide

Controlled Synthesis of Gold Nanoparticles (AuNPs)

The synthesis of gold nanoparticles from gold(III) hydroxide (B78521) allows for a high degree of control over the final product's characteristics. This control is essential for the subsequent application of these nanoparticles in various technological fields.

Aqueous-Phase Synthesis under Mild Conditions

Gold(III) hydroxide is utilized as a precursor for the synthesis of gold nanoparticles (AuNPs) in aqueous media under mild conditions. researchgate.netjst.go.jp This method is advantageous as it often avoids the use of harsh chemicals and high temperatures. For instance, AuNPs can be successfully synthesized at temperatures of 60℃ and 80℃ and a neutral pH of approximately 7. researchgate.netresearchgate.net In such syntheses, a non-toxic triblock copolymer can act as both a reducing and stabilizing agent. researchgate.netjst.go.jpresearchgate.net

The use of this compound as a precursor is particularly beneficial because the byproducts, water and oxygen, are environmentally benign. researchgate.net This approach also circumvents the issue of coexisting ionic species, such as chlorides, which can negatively impact the performance of the resulting AuNPs and would otherwise require an additional removal step. researchgate.netjst.go.jpresearchgate.net Research has shown that aqueous colloids of this compound can spontaneously decompose to form AuNPs at temperatures above the freezing point of water. rsc.orgrsc.orgresearchgate.net This decomposition is more efficient at a mild alkaline pH where Au(OH)₃ exists as a colloid. rsc.org

Precision Control over AuNP Size (e.g., Sub-10 nm) and Monodispersity

Achieving precise control over the size and monodispersity of gold nanoparticles is critical for many of their applications. Using this compound as a precursor contributes to this control. For example, a seeded-growth strategy allows for the synthesis of highly monodisperse, citrate-stabilized AuNPs with sizes between 3.5 and 10 nm. researchgate.net This method involves adjusting reaction parameters such as pH, temperature, and the ratio of gold precursor to seeds to achieve homogeneous growth. researchgate.net

Another approach involves the use of carbon monoxide as a reducing agent in a seeded-growth method, which enables the growth of AuNPs from approximately 2.8 nm to 12 nm with sub-nanometer control. acs.org The reaction mechanism is thought to involve the catalyzed oxidation of CO to CO2, with electron transfer to the gold hydroxide-chloride ionic species through the growing nanoparticle. acs.org By varying the concentration of the gold precursor and the flow rate of CO gas, AuNPs with average diameters ranging from 4 to 52 nm can be produced. nih.gov The ability to produce AuNPs with a narrow size distribution is a significant advantage over other methods that may result in polydispersed solutions. nih.govgoogle.com

Table 1: Synthesis Parameters and Resulting AuNP Sizes

| Precursor | Reducing/Stabilizing Agent | Temperature (°C) | pH | Resulting AuNP Size (nm) | Reference |

|---|---|---|---|---|---|

| This compound | Triblock copolymer | 60 | ~7 | 39.3 ± 11.7 | researchgate.net |

| This compound | Triblock copolymer | 80 | ~7 | 51.0 ± 12.9 | researchgate.net |

| HAuCl₄ (forms Au(OH)₃ in situ) | Citrate/Tannic Acid (seeded) | Varies | Varies | 3.5 - 10 | researchgate.net |

| Gold hydroxide-chloride | Carbon Monoxide (seeded) | Not specified | Not specified | 2.8 - 12 | acs.org |

| HAuCl₄ (forms Au(OH)₃ in situ) | Carbon Monoxide | Not specified | Not specified | 4 - 52 | nih.gov |

Fabrication of AuNP-Decorated Hybrid Nanostructures (e.g., Silica-Gold)

This compound is instrumental in the fabrication of hybrid nanostructures, where gold nanoparticles are decorated onto a support material like silica (B1680970). rsc.orgresearchgate.net A one-pot, one-step protocol has been developed to decorate silica spheres with AuNPs by precipitating and decomposing this compound onto the silica surface in a wet medium. rsc.orgrsc.orgresearchgate.net This method results in high yields of silica-gold nanostructures with minimal by-products. rsc.orgresearchgate.net

The process often involves adjusting the pH to facilitate the precipitation of this compound onto the silica surface, which acts as a nucleating agent. frontiersin.orgacs.org For instance, by adjusting the pH of a HAuCl₄ solution to between 6 and 10, partially hydrolyzed gold species can react with the surface of a metal oxide support. frontiersin.org In one method, using a deposition-precipitation process at a pH of 7 and a temperature of 96°C, highly dispersed gold nanocrystals of 2-5 nm can be formed on silica spheres. acs.org This approach avoids the need for high-temperature calcination, which can lead to the encapsulation of AuNPs and a decrease in their catalytic activity. rsc.org The resulting hybrid structures, such as those with silica cores and gold shells, are promising for applications in plasmonics. nih.gov

Integration into Advanced Functional Materials

The unique properties of gold nanoparticles derived from this compound enable their integration into a variety of advanced functional materials, impacting fields like electronics and photonics.

Development of Conductive Inks and Coatings for Electronics

This compound is a key component in the formulation of conductive inks and coatings for electronic applications. chemimpex.com These inks, containing gold nanoparticles, are essential for creating electrical contacts in electronic devices. d-nb.info The process can involve the formation of halide-free amine-metal hydroxide complexes from a gold(III) salt, which are then used to generate gold nanoparticles. d-nb.info These nanoparticles, typically in the 1-6 nm range, can be formulated into inks that are then applied to substrates, such as flexible plastics, and cured to form conductive films. d-nb.info

The stability and properties of the ink are influenced by the size of the nanoparticles and the choice of stabilizing ligands. d-nb.info Gold is often preferred over other metals like copper and silver due to its superior resistance to tarnishing and corrosion. d-nb.info The resulting conductive films should ideally exhibit high conductivity, approaching that of bulk gold, to be effective in electronic applications. d-nb.info

Applications in Photonics and Plasmonics through Material Engineering

The tunable optical and electronic properties of gold nanoparticles make them highly suitable for applications in photonics and plasmonics. rsc.org These properties are largely dependent on the size, shape, and arrangement of the nanoparticles. nih.govdovepress.com By engineering materials that incorporate gold nanoparticles derived from this compound, it is possible to create devices with specific optical responses.

Hybrid materials, such as silica-gold nanoparticles, are of particular interest for plasmonic applications. nih.govresearchgate.net These materials exhibit localized surface plasmon resonance (LSPR), an effect that enhances optical absorption and scattering at specific frequencies. dovepress.com The ability to control the size of the gold nanoparticles and their coverage on the silica core allows for the tuning of the LSPR peak position and intensity. nih.gov This has led to the development of nanodevices for applications in solar cells and surface-enhanced Raman spectroscopy. rsc.org Furthermore, the integration of gold nanoparticles with other materials, like lanthanide-doped upconversion nanoparticles, can generate new hybrid materials with combined optical and magnetic properties for applications in bioimaging and therapy. thno.org

Biomedical and Environmental Research Applications

Biomedical Research Potential of Gold Nanoparticles (Synthesized via Au(OH)₃ Precursors)

Gold nanoparticles are being extensively investigated for a variety of medical applications, including their use as drug carriers, photothermal agents, imaging contrast agents, and radiosensitizers. chemimpex.comnih.gov Their biocompatibility, tunable size, and the ease with which their surface can be modified make them a versatile platform for biomedical research. frontiersin.orgnih.gov

The application of gold nanoparticles synthesized from precursors like gold(III) hydroxide (B78521) is a significant area of cancer research. chemimpex.com These nanoparticles can be engineered for both passive and active targeting of tumor tissues. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to leaky vasculature. mdpi.com Active targeting involves functionalizing the nanoparticle surface with specific ligands—such as antibodies, peptides, or folic acid—that bind to receptors overexpressed on cancer cells, like the epidermal growth factor receptor (EGFR). mdpi.comnih.govaip.org This targeted approach aims to increase the concentration of the therapeutic agent at the tumor site, thereby enhancing efficacy and minimizing damage to healthy tissues. frontiersin.org

Research has identified several mechanisms through which gold nanoparticles induce cancer cell death:

Apoptosis Induction : Studies have shown that AuNPs can trigger programmed cell death, or apoptosis. This can occur through the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components. frontiersin.orgmdpi.com In some cases, AuNPs have been observed to increase the expression of pro-apoptotic proteins like p53 and Bax and activate caspases, which are key enzymes in the apoptotic pathway. frontiersin.orgmdpi.com

Photothermal Therapy (PTT) : Gold nanoparticles, particularly nanorods and nanoshells, exhibit a property called surface plasmon resonance (SPR), allowing them to strongly absorb light at specific wavelengths, typically in the near-infrared (NIR) region. nih.govfrontiersin.org This absorbed light energy is efficiently converted into heat. aip.org When AuNPs are localized within a tumor and irradiated with an NIR laser, the resulting hyperthermia can selectively destroy cancer cells with minimal impact on surrounding healthy tissue. nih.govfrontiersin.orgmdpi.com Research in mice has shown complete tumor resolution in animals treated with gold nanoshells and laser therapy. nih.gov

Radiosensitization : Gold nanoparticles have been found to enhance the effects of radiation therapy. mdpi.com Due to gold's high atomic number, the particles absorb X-rays more effectively than soft tissue, leading to an increased localized dose of radiation and enhanced DNA damage in cancer cells. mdpi.com

Gold nanoparticles are being extensively explored as carriers for delivering therapeutic agents directly to tumors. chemimpex.comfrontiersin.org Their high surface-area-to-volume ratio allows for a significant amount of drug to be loaded onto a single particle. dovepress.com Chemotherapy drugs, such as doxorubicin (B1662922) and paclitaxel, have been successfully conjugated to AuNPs. mdpi.comdovepress.com

The development of these drug delivery systems involves several key strategies:

Surface Functionalization : The surface of AuNPs can be coated with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This coating increases the nanoparticles' stability in biological systems, helps them evade the immune system, and prolongs their circulation time, which can lead to greater accumulation in tumors via the EPR effect. nih.gov

Controlled Release : Researchers are designing "smart" delivery systems where the drug is released in response to specific stimuli within the tumor microenvironment. nih.gov For example, linkers that are sensitive to the acidic pH of tumors or to specific enzymes overexpressed by cancer cells can be used to attach the drug to the nanoparticle. dovepress.commdpi.com This ensures that the drug is released preferentially at the target site, further reducing systemic side effects. mdpi.com

Combination Therapy : Nanoparticles offer a platform for co-delivering multiple therapeutic agents, such as a chemotherapy drug and a gene-silencing agent like siRNA, to target different cellular pathways simultaneously. dovepress.com This combinational approach is gaining popularity as a strategy to overcome the complexity and heterogeneity of cancer. dovepress.com

The unique physical properties of gold nanoparticles make them excellent candidates for use as contrast agents to improve various medical imaging techniques. nih.gov Their application is being researched across several modalities:

Computed Tomography (CT) : Gold has a higher X-ray attenuation coefficient than the iodine-based contrast agents commonly used in clinical practice. brieflands.com This means AuNPs can provide significantly better contrast in CT scans, potentially allowing for clearer images and the detection of smaller tumors. nih.govbrieflands.com Studies have reported that gold nanoparticles can provide up to 1.9 times the contrast of iodinated agents. brieflands.com

Magnetic Resonance Imaging (MRI) : While gold itself is not an MRI contrast agent, AuNPs can serve as a scaffold for attaching MRI-active agents, most notably gadolinium (Gd) chelates. frontiersin.orgmdpi.com These hybrid nanoparticles function as dual-modality agents, combining the high sensitivity of MRI with the unique properties of gold. mdpi.comnih.gov This approach has been shown to enhance MRI contrast and create versatile platforms for theranostics—the integration of diagnostics and therapy. frontiersin.orgmdpi.com

Photoacoustic Imaging (PAI) : In PAI, short laser pulses are absorbed by a contrast agent, leading to a thermoelastic expansion that generates ultrasonic waves. nih.gov Gold nanorods and other anisotropic shapes are particularly effective PAI agents because their absorption can be tuned to the NIR window, where biological tissue is most transparent. nih.govnih.gov This allows for high-resolution imaging at greater depths than purely optical methods. nih.gov

Optical Coherence Tomography (OCT) : The strong light-scattering properties of certain gold nanoparticles can be used to enhance contrast in OCT, a high-resolution imaging technique often used in ophthalmology. mdpi.com

Research has demonstrated that gold nanoparticles, including those synthesized from Au(III) precursors, possess significant antimicrobial properties. japsonline.combiointerfaceresearch.com They have shown effectiveness against a broad spectrum of pathogens, including both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. japsonline.combiointerfaceresearch.comrsc.org